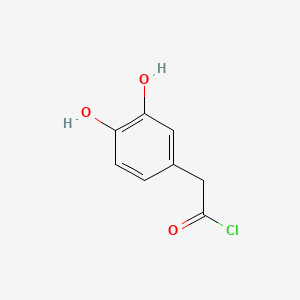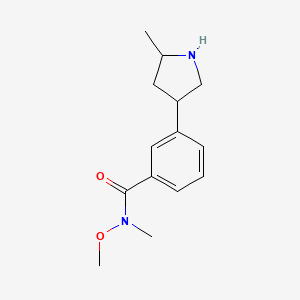
2,4-Difluoro-6-(trifluoromethyl)benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Difluoro-6-(trifluoromethyl)benzaldehyde is an organic compound with the molecular formula C8H4F4O. It is a derivative of benzaldehyde, where the benzene ring is substituted with two fluorine atoms at positions 2 and 4, and a trifluoromethyl group at position 6. This compound is known for its unique chemical properties and is used in various scientific research and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Difluoro-6-(trifluoromethyl)benzaldehyde typically involves the fluorination of benzaldehyde derivatives. One common method includes the reaction of 2,4-difluorobenzaldehyde with trifluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The reaction conditions are optimized to achieve high yields and purity of the final product. The process may also include purification steps such as distillation or recrystallization to remove impurities .
化学反应分析
Types of Reactions: 2,4-Difluoro-6-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions due to the presence of electron-withdrawing fluorine atoms
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions
Major Products:
Oxidation: Formation of 2,4-difluoro-6-(trifluoromethyl)benzoic acid.
Reduction: Formation of 2,4-difluoro-6-(trifluoromethyl)benzyl alcohol.
Substitution: Formation of various substituted benzaldehyde derivatives depending on the nucleophile used
科学研究应用
2,4-Difluoro-6-(trifluoromethyl)benzaldehyde is utilized in several scientific research fields:
作用机制
The mechanism of action of 2,4-Difluoro-6-(trifluoromethyl)benzaldehyde is primarily related to its ability to participate in various chemical reactions due to the presence of electron-withdrawing fluorine atoms. These substitutions make the compound highly reactive towards nucleophiles and electrophiles. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
相似化合物的比较
- 2-Fluoro-6-(trifluoromethyl)benzaldehyde
- 2-(Trifluoromethyl)benzaldehyde
- 4-(Trifluoromethyl)benzaldehyde
Comparison:
- 2-Fluoro-6-(trifluoromethyl)benzaldehyde: Similar in structure but with one less fluorine atom, leading to slightly different reactivity and applications .
- 2-(Trifluoromethyl)benzaldehyde: Lacks the additional fluorine atoms, making it less electron-withdrawing and less reactive in certain reactions .
- 4-(Trifluoromethyl)benzaldehyde: The trifluoromethyl group is positioned differently, affecting its chemical behavior and applications .
2,4-Difluoro-6-(trifluoromethyl)benzaldehyde stands out due to its unique substitution pattern, which imparts distinct reactivity and makes it valuable in various synthetic and industrial processes.
属性
分子式 |
C8H3F5O |
|---|---|
分子量 |
210.10 g/mol |
IUPAC 名称 |
2,4-difluoro-6-(trifluoromethyl)benzaldehyde |
InChI |
InChI=1S/C8H3F5O/c9-4-1-6(8(11,12)13)5(3-14)7(10)2-4/h1-3H |
InChI 键 |
OVRVUXNSVZYTAS-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C(=C1C(F)(F)F)C=O)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-Chloro-6-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13158208.png)



![2-[2-(Dimethylamino)ethyl]-2H-indazol-6-amine](/img/structure/B13158235.png)

![2-[3-Amino-2-(trifluoromethyl)propoxy]acetic acid hydrochloride](/img/structure/B13158240.png)





